(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Overview
Description
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a complex organic compound characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reaction: The chloro-substituted methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Acrylonitrile Addition: The final step involves the addition of the acrylonitrile group through a Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential as a pharmaceutical agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development. Research may focus on its activity against certain diseases or its ability to modulate biological pathways.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored characteristics.
Mechanism of Action
The mechanism of action of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-((5-bromo-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (E)-3-((5-chloro-2-ethoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
- (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile
Uniqueness
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is unique due to the specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of the methoxy group may influence its solubility and interaction with biological targets, while the chloro group can affect its reactivity in substitution reactions.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-13-3-5-14(6-4-13)18-12-26-20(24-18)15(10-22)11-23-17-9-16(21)7-8-19(17)25-2/h3-9,11-12,23H,1-2H3/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGRTWSXAAUOLM-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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